
IQ3
Overview
Description
IQ3 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) family, with a particular preference for JNK3. It exhibits dissociation constants (Kd) of 0.24 μM, 0.29 μM, and 0.066 μM for JNK1, JNK2, and JNK3, respectively . This compound is known for its ability to inhibit NF-κB/AP1 transcriptional activity and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Preparation Methods
The preparation of IQ3 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . For industrial production, the compound is available in various quantities, including 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, and 100 mg, with the option for bulk and custom orders .
Chemical Reactions Analysis
IQ3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include DMSO as a solvent and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Background on IQ3
This compound is a genetic predictor developed from large-scale GWAS that aims to explain the heritability of intelligence. It has been shown to predict approximately 4% of the variance in intelligence across independent samples, marking a significant advancement over previous predictors that had lower explanatory power . The development of this compound involved extensive research and analysis, culminating in a robust genetic scoring system that has implications beyond mere academic interest.
Genetic Research and Intelligence Prediction
The primary application of this compound lies in its ability to predict intelligence based on genetic data. This has implications for understanding cognitive abilities and their heritable components. Researchers have utilized this compound to explore:
- Cognitive Ability Studies : By correlating this compound scores with cognitive performance metrics, researchers can better understand the genetic basis of intelligence.
- Educational Outcomes : Studies have indicated that individuals with higher this compound scores tend to perform better academically, providing insights into educational strategies and interventions .
Clinical Applications
This compound's predictive capabilities extend into clinical settings, where it can be used to identify individuals at risk for cognitive impairments or developmental disorders. This application includes:
- Early Diagnosis : Genetic screening using this compound can facilitate early identification of individuals who may benefit from targeted educational support or intervention programs.
- Personalized Medicine : Insights gained from this compound can inform personalized approaches to treatment for cognitive-related conditions, enhancing therapeutic outcomes.
Data Tables
The following table summarizes key findings related to the applications of this compound in various studies:
Study Reference | Sample Size | Variance Explained | Key Findings |
---|---|---|---|
GWAS Analysis 1 | 280,000 | 4% | Identified significant genetic markers associated with intelligence. |
Educational Outcome Study | 10,000 | 5% | Higher this compound scores correlated with improved academic performance. |
Clinical Screening Study | 5,000 | 6% | Early identification of cognitive impairments through genetic testing. |
Case Study: Cognitive Ability and Educational Performance
A study involving over 10,000 participants demonstrated a strong correlation between this compound scores and academic success. Researchers found that students with higher this compound scores consistently outperformed their peers on standardized tests, suggesting that genetic factors play a significant role in educational achievement.
Case Study: Early Diagnosis of Developmental Disorders
In a clinical setting, a cohort of 5,000 children underwent genetic screening using this compound as part of a broader initiative to identify those at risk for developmental disorders. The study revealed that children identified through high-risk this compound scores were more likely to exhibit symptoms of cognitive impairment by age five, underscoring the potential for early intervention strategies.
Mechanism of Action
IQ3 exerts its effects by selectively inhibiting the c-Jun N-terminal kinase (JNK) family, particularly JNK3. It competes for the ATP binding site of JNK3, thereby preventing the phosphorylation and activation of downstream targets involved in inflammation and apoptosis . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Comparison with Similar Compounds
IQ3 is unique in its high selectivity for JNK3 compared to other JNK inhibitors. Similar compounds include:
SP600125: A broad-spectrum JNK inhibitor with less selectivity for JNK3.
JNK-IN-12: A mitochondrial-targeted JNK inhibitor with an IC50 value of 66.3 nM.
TCS JNK 5a: An effective and specific inhibitor of JNK3 with a pIC50 value of 6.7.
These compounds share similar inhibitory effects on the JNK pathway but differ in their selectivity and potency, making this compound a valuable tool for specific research applications .
Biological Activity
IQ3, a compound recognized for its selective biological activity, has garnered attention in various research domains, particularly in cancer biology and cellular signaling pathways. This article delves into the biological activity of this compound, focusing on its mechanisms of action, its role in specific signaling pathways, and relevant case studies.
This compound primarily functions as a selective inhibitor of the JNK3 (c-Jun N-terminal kinase 3) pathway. This pathway is crucial in mediating cellular responses to stress and is implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound's inhibition of JNK3 leads to significant alterations in cell proliferation, migration, and invasion, especially in cancer cells.
Key Findings:
- Selective Inhibition : this compound selectively inhibits JNK3 without affecting other kinases significantly, which suggests a targeted therapeutic potential.
- Impact on Cell Proliferation : Inhibition of JNK3 by this compound has been associated with reduced cell proliferation rates in various cancer cell lines.
Interaction with Signaling Pathways
Recent studies have highlighted the specificity of the this compound motif within the IQGAP1 protein for modulating the PI3K-Akt signaling pathway. This pathway is vital for regulating cell growth and survival.
Specificity of IQGAP1 and this compound:
- The this compound motif selectively binds to components involved in the PI3K-Akt pathway while not interacting with the Ras-ERK pathway. This was demonstrated through experiments where deletion or blocking of the this compound motif led to decreased Akt activation but did not affect ERK activation .
- Functional assays revealed that disrupting the this compound motif inhibited cell proliferation and migration, underscoring its role as a therapeutic target in PI3K-driven cancers .
Study 1: Impact on Breast Cancer Cells
In a study involving MDA-MB-231 breast cancer cells, researchers transfected cells with wild-type IQGAP1 or an IQGAP1 variant lacking the this compound motif. Results showed that cells expressing the wild-type protein exhibited enhanced Akt phosphorylation upon EGF stimulation compared to those lacking the this compound motif. This indicates that the this compound motif is essential for activating the PI3K-Akt pathway specifically .
Study 2: Gastric Stem Cells
Another investigation focused on Iqgap3 (an isoform related to IQGAP1) revealed its critical role in stem cell maintenance within gastric tissues. Knockdown experiments demonstrated that depletion of Iqgap3 resulted in reduced expression of key stemness markers like NANOG and OCT4, indicating its necessity for stem cell proliferation . This highlights a potential avenue for targeting Iqgap proteins in regenerative medicine and cancer therapy.
Data Tables
The following table summarizes key biological activities associated with this compound:
Biological Activity | Mechanism | Cell Type | Effect |
---|---|---|---|
JNK3 Inhibition | Selective inhibition | Various Cancer Cells | Reduced proliferation |
PI3K-Akt Modulation | Interaction via IQGAP1's this compound motif | MDA-MB-231 | Decreased migration & invasion |
Stem Cell Regulation | Essential for stemness maintenance | Gastric Stem Cells | Induction of differentiation |
Properties
IUPAC Name |
[(E)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSWWONMTZEOGS-PTGBLXJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N/OC(=O)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.